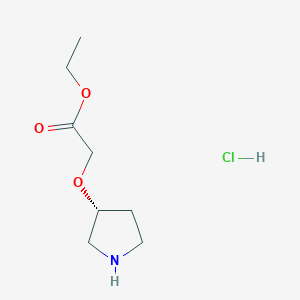

(R)-ethyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride

Description

(R)-Ethyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride is a chiral compound featuring an ethyl ester group linked to a pyrrolidine ring via an ether oxygen atom. The R-configuration at the pyrrolidine-3-yloxy moiety distinguishes it from its stereoisomers. The hydrochloride salt form enhances solubility, making it suitable for pharmaceutical and chemical research applications. Key properties include:

Properties

IUPAC Name |

ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)6-12-7-3-4-9-5-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOJOTSEJBLTEP-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CO[C@@H]1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride typically involves the reaction of ®-pyrrolidin-3-ol with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, forming the ester linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-ethyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

®-ethyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

Pharmacological Studies

(R)-ethyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride has been studied for its pharmacological properties, particularly as a potential modulator of nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures can selectively desensitize α4β2 nAChRs, which are implicated in various neurological disorders . This selectivity may lead to therapeutic applications in treating conditions such as Alzheimer's disease and schizophrenia.

Medicinal Chemistry

In medicinal chemistry, the compound is of interest for its potential as a lead compound in drug development. The presence of the pyrrolidine moiety allows for interactions with biological targets, enhancing the pharmacokinetic profile of drugs. Studies have shown that modifications to the pyrrolidine structure can significantly affect binding affinity and selectivity towards specific receptors .

Synthesis and Derivatization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Researchers have explored various synthetic routes to improve the efficiency of producing this compound and its derivatives, which may possess enhanced biological activities .

Antimicrobial and Anti-inflammatory Activities

Recent studies have investigated the antimicrobial and anti-inflammatory properties of related compounds. These findings suggest that this compound could be developed into therapeutic agents targeting infections or inflammatory conditions .

Case Study 1: Nicotinic Receptor Modulation

A study focused on the modulation of nAChRs demonstrated that analogs of this compound exhibited varying degrees of receptor affinity. The results indicated that structural modifications could enhance selectivity for α4β2 over other subtypes, suggesting potential applications in CNS disorders .

Case Study 2: Synthesis Optimization

Another research effort aimed at optimizing the synthesis of this compound highlighted the importance of reaction conditions in achieving high yields. Techniques such as microwave-assisted synthesis were employed, resulting in improved efficiency compared to traditional methods .

Mechanism of Action

The mechanism of action of ®-ethyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neural signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

The compound is compared to structurally related pyrrolidine derivatives, focusing on ester groups, substituents, stereochemistry, and counterions.

Physicochemical and Functional Differences

- Substituent Effects : The ether oxygen in the target compound increases polarity compared to Ethyl 2-(pyrrolidin-3-yl)acetate HCl (CAS 726139-60-2), which may enhance aqueous solubility .

- Stereochemistry : The R-configuration may confer distinct biological activity compared to the S-isomer, as seen in chiral drug analogs .

- Counterion Impact : Tosylate salts (e.g., CAS 1965314-51-5) may alter crystallinity and stability compared to hydrochloride forms .

Biological Activity

(R)-ethyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring, which enhances its interaction with biological targets. The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClNO

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. Studies have indicated that the compound may interact with various receptors, including:

- Acetylcholine Receptors : It may enhance cholinergic transmission, which is crucial for cognitive functions.

- GABA Receptors : Potential anxiolytic effects through modulation of GABAergic activity.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In vitro studies demonstrated that the compound could reduce oxidative stress and apoptosis in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. In animal models, it effectively decreased pro-inflammatory cytokines and inhibited pathways associated with inflammation, indicating potential use in treating conditions like arthritis.

3. Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

Case Study 1: Neuroprotection in Alzheimer's Disease

A study published in Journal of Medicinal Chemistry explored the effects of this compound on neurodegeneration models. The results showed a significant reduction in amyloid-beta accumulation and tau phosphorylation, markers associated with Alzheimer's pathology .

Case Study 2: Anti-inflammatory Effects

In a controlled trial assessing the anti-inflammatory effects of the compound on induced arthritis in rats, it was observed that treatment with this compound led to a marked decrease in joint swelling and pain scores compared to control groups .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.